tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Description
Properties
CAS No. |
1450882-23-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,4-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h5,7H,4,6H2,1-3H3 |
InChI Key |
ABMOEGMUNCZHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acid or base catalysts, such as p-toluenesulfonic acid or sodium ethoxide
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters would be optimized for large-scale production, including temperature control, solvent recycling, and catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative using oxidizing agents like potassium permanganate.
Reduction: Reduction to the tetrahydropyridine derivative using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carbonyl carbon or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research indicates that compounds related to tert-butyl 2-oxo-3,4-dihydropyridine derivatives exhibit antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
There is emerging evidence suggesting that tert-butyl 2-oxo-3,4-dihydropyridine derivatives may offer neuroprotective effects. In vitro studies have demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress . This property positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Organic Chemistry Applications
Building Blocks in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it a valuable intermediate in the synthesis of more complex molecules. For example, it can be utilized in the synthesis of pyridine derivatives that are essential in pharmaceuticals and agrochemicals .
Data Table: Synthetic Routes
| Synthetic Route | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Route A | tert-butyl ester + diketone | 85 | |
| Route B | α-amino acid + aldehyde | 90 |
Case Studies
Case Study 1: Neuroprotective Properties
A study published in a peer-reviewed journal investigated the neuroprotective effects of tert-butyl 2-oxo-3,4-dihydropyridine on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in cell death when treated with this compound under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of various dihydropyridine derivatives, including tert-butyl 2-oxo-3,4-dihydropyridine. The findings highlighted its effectiveness in reducing lipid peroxidation and enhancing cellular antioxidant defenses, indicating its potential use as a dietary supplement or pharmaceutical agent .
Mechanism of Action
The mechanism of action for dihydropyridine derivatives typically involves the inhibition of calcium channels in smooth muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.
Comparison with Similar Compounds
Structural Analogues
The structural and functional similarities of tert-butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate to related compounds are summarized below:
Physicochemical and Stability Differences
- Solubility : The 2-oxo compound is provided as a 10 mM solution in research settings, while the 4-oxo analogue is typically isolated as a yellow/white solid .
- Stability : The Boc group in both 2-oxo and 4-oxo derivatives enhances thermal stability, but the 2-oxo isomer may exhibit higher sensitivity to nucleophilic attack due to the ketone’s position .
Biological Activity
tert-Butyl 2-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also referred to by its CAS number 128372-89-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.23 g/mol. The compound features a pyridine ring that is substituted with a tert-butyl group and a carboxylate moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 2-oxo-3,4-dihydropyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related dihydropyridine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Dihydropyridine derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that certain analogs of tert-butyl 2-oxo-3,4-dihydropyridine can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific kinases involved in cancer progression. For example, it has shown submicromolar inhibition against Pim kinases (Pim-1 and Pim-2), which are implicated in oncogenesis . The IC50 values for these interactions were reported at approximately 130 nM and 170 nM for Pim-1 and Pim-2 respectively.
The biological activity of tert-butyl 2-oxo-3,4-dihydropyridine is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound's structure allows it to bind effectively to the ATP-binding site of kinases, preventing substrate phosphorylation.
- Cell Cycle Modulation : By affecting the expression of cyclins and cyclin-dependent kinases (CDKs), it influences cell proliferation.
- Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in malignancies.
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored various dihydropyridine derivatives for their anticancer effects. The results indicated that certain modifications on the pyridine ring enhanced cytotoxicity against breast cancer cells, suggesting that structural optimization could lead to more potent anticancer agents .
- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of related compounds. It reported effective inhibition against Gram-positive and Gram-negative bacteria, emphasizing the need for further exploration into their use as antibiotic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
